Ethyl 6-(4-nitrophenyl)-6-oxohexanoate
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound, including any catalysts or conditions required.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reagents and conditions for each reaction, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, MS).Scientific Research Applications
Structural Analysis and Synthesis:
- The compound has been analyzed for its structural properties, where similar compounds demonstrated specific molecular structures and patterns of intermolecular hydrogen bonding, indicating its potential for detailed structural studies (Nesterov & Viltchinskaia, 2001).
- Ethyl 6-(4-nitrophenyl)-6-oxohexanoate has been involved in synthetic pathways, such as in the asymmetric reduction of related esters to (S)-alcohols, highlighting its utility in enantioselective synthesis and the potential for producing optically active compounds (Salvi & Chattopadhyay, 2006).
Chemical Reactions and Pathways:
- It has been utilized in novel synthetic routes for benzo-fused angular tricyclic amides, where its reactivity with 2-nitrobenzyl bromides under specific conditions is leveraged, showcasing its versatility in complex chemical synthesis (Watts & Bunce, 2018).
- The compound plays a role in one-pot, three-component reactions, acting as an intermediate in the synthesis of aurora 2 kinase inhibitors, exemplifying its importance in pharmaceutical chemistry (Xu et al., 2015).
Material and Molecular Engineering:
- Ethyl 6-(4-nitrophenyl)-6-oxohexanoate has been mentioned in the context of crystal and molecular structure studies, indicating its role in understanding molecular interactions and crystal packing, which is vital in materials science (Kaur et al., 2012).
- It has been incorporated into the synthesis of heterocyclic compounds, demonstrating its utility in creating compounds with potential applications in various industries, including pharmaceuticals and materials (Shchepin et al., 2004).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.
Future Directions
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
If you have a different compound or a more specific question about “Ethyl 6-(4-nitrophenyl)-6-oxohexanoate”, feel free to ask!
properties
IUPAC Name |
ethyl 6-(4-nitrophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-20-14(17)6-4-3-5-13(16)11-7-9-12(10-8-11)15(18)19/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWUMCUTUGSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645726 |
Source
|
Record name | Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |
CAS RN |
898777-61-2 |
Source
|
Record name | Ethyl 4-nitro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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